N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide
Description
N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran moiety fused with a benzazepine ring, making it a subject of study for its pharmacological and chemical properties.
Properties
IUPAC Name |
N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c22-19(20-17-13-23-18-10-4-3-9-16(17)18)21-11-5-8-14-6-1-2-7-15(14)12-21/h1-4,6-7,9-10,17H,5,8,11-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVXEZHDURMSKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2CN(C1)C(=O)NC3COC4=CC=CC=C34 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the benzofuran ring followed by the construction of the benzazepine moiety. Key reagents used in these steps include sodium borohydride, lithium aluminum hydride, and various catalysts such as palladium on carbon .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the synthesis process. The choice of solvents and reaction conditions is critical to minimize by-products and ensure scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Using reagents like m-chloroperbenzoic acid.
Reduction: Employing agents such as sodium borohydride.
Substitution: Halogenation reactions using reagents like N-chlorosuccinimide.
Common Reagents and Conditions
Common reagents include sodium hydroxide, hydrochloric acid, and organic solvents like dichloromethane and acetonitrile. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Scientific Research Applications
N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The compound exerts its effects primarily through interaction with G-protein-coupled receptors, such as free fatty acid receptor 1 (FFAR1). This interaction leads to the activation of intracellular signaling pathways that modulate insulin secretion and glucose homeostasis . The molecular targets include various enzymes and receptors involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Fasiglifam (TAK-875): Another FFAR1 agonist with similar pharmacological properties.
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives: Compounds with related structures and biological activities.
Uniqueness
N-(2,3-dihydro-1-benzofuran-3-yl)-1,3,4,5-tetrahydro-2-benzazepine-2-carboxamide is unique due to its specific structural configuration, which allows for distinct interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
